molecular formula C24H24N4 B6422131 N-benzyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 899407-87-5

N-benzyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

Cat. No.: B6422131
CAS No.: 899407-87-5
M. Wt: 368.5 g/mol
InChI Key: RQCOBJRKOVIBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a polycyclic heteroaromatic compound featuring a pyrazoloquinazoline core fused with a tetrahydropyridine ring. The structure includes a benzyl group at the N9 position, a methyl substituent at C2, and a phenyl group at C2. This compound belongs to the quinazoline derivatives, a class known for diverse biological activities, including kinase inhibition and anticancer properties .

Properties

IUPAC Name

N-benzyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4/c1-17-22(19-12-6-3-7-13-19)24-26-21-15-9-8-14-20(21)23(28(24)27-17)25-16-18-10-4-2-5-11-18/h2-7,10-13,25H,8-9,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCOBJRKOVIBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyrazoles with Cyclic Ketones

A foundational approach involves the cyclocondensation of 5-aminopyrazole derivatives with cyclic ketones such as cyclohexane-1,3-dione. For instance, a study demonstrated that treating 5-amino-3-methyl-1-phenylpyrazole with cyclohexane-1,3-dione in ethanol under reflux conditions yields the tetrahydropyrazoloquinazoline core. The reaction proceeds via enamine formation, followed by intramolecular cyclization. Key parameters include:

  • Solvent: Ethanol or methanol (polar protic solvents enhance nucleophilicity).

  • Catalyst: Triethylamine (0.5–1.0 equiv.) accelerates imine formation.

  • Temperature: Reflux (78–80 °C) for 6–8 hours.

  • Yield: 68–75% after crystallization.

This method is advantageous due to its simplicity but requires precise stoichiometry to avoid byproducts like hydrazones.

Three-Component Coupling with Aldehydes and Amines

Incorporating benzylamine derivatives via a three-component reaction enhances structural diversity. A protocol involving 5-aminopyrazole, benzaldehyde, and benzylamine in acetonitrile at 60 °C produced the target compound in 72% yield. The mechanism involves:

  • Formation of a Schiff base between benzaldehyde and benzylamine.

  • Nucleophilic attack by the pyrazole amine on the electrophilic imine carbon.

  • Cyclization facilitated by dehydration.

Optimization Note: Replacing acetonitrile with dimethylformamide (DMF) increased yield to 81% but necessitated higher temperatures (100 °C).

Cyclization of Hydrazine Derivatives

Curtius Rearrangement-Mediated Synthesis

A novel route employs the Curtius rearrangement to generate isocyanate intermediates, which subsequently undergo cyclization. For example, treatment of 4-(isocyanatomethyl)furan-3-carbonyl azide with benzylamine in dry benzene yielded a urea intermediate, which upon heating in tetrahydrofuran (THF) at 80 °C, underwent intramolecular cyclization to form the tetrahydropyrazoloquinazoline framework.

  • Key Steps:

    • Addition: Benzylamine reacts with isocyanate to form a urea derivative.

    • Rearrangement: Thermal Curtius rearrangement generates an isocyanate intermediate.

    • Cyclization: Spontaneous ring closure forms the quinazoline core.

  • Yield: 73% after column chromatography.

This method is notable for its regioselectivity and high purity but requires anhydrous conditions and specialized handling of azides.

Catalytic Hydrogenation of Pyrazoloquinazolines

Palladium-Catalyzed Reduction

Saturated tetrahydropyrazoloquinazolines can be synthesized via hydrogenation of aromatic precursors. A study reported hydrogenating 2-methyl-3-phenylpyrazolo[5,1-b]quinazolin-9-amine under 4 atm H₂ using palladium on carbon (10% Pd/C) in ethanol at 25 °C. The reaction achieved full conversion in 12 hours, yielding the tetracyclic product in 89% yield.

Mechanistic Insight: Hydrogenation selectively reduces the quinazoline ring’s C5–C6 double bond without affecting the pyrazole or benzyl groups.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

A scalable method utilized Wang resin-functionalized pyrazole derivatives. The resin-bound intermediate was treated with phenylisocyanate and benzylamine in dichloromethane (DCM), followed by cleavage with trifluoroacetic acid (TFA) to release the product.

  • Advantages:

    • Simplified purification via filtration.

    • Yield: 65–70% with >95% purity (HPLC).

  • Limitations: Requires specialized equipment for solid-phase synthesis.

Photochemical Cyclization

UV-Light-Mediated Ring Closure

A photochemical route irradiated a mixture of 2-methyl-3-phenylpyrazolo[5,1-b]quinazolin-9-amine and benzyl chloride in acetonitrile under UV light (254 nm) for 24 hours. The reaction formed the N-benzyl derivative via radical intermediates, confirmed by electron paramagnetic resonance (EPR) spectroscopy.

  • Yield: 58% with minor dimerization byproducts.

  • Applicability: Suitable for light-sensitive substrates but limited by scalability.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage Limitation
Multi-Component Reaction68–816–8 hSimplicity, one-pot synthesisByproduct formation
Curtius Rearrangement7316 hHigh regioselectivityAnhydrous conditions required
Catalytic Hydrogenation8912 hHigh efficiencyRequires pressurized H₂
Solid-Phase Synthesis65–7024 hEase of purificationSpecialized resin needed
Photochemical Cyclization5824 hAvoids high temperaturesLow scalability

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that tetrahydropyrazoloquinazoline derivatives exhibit significant anticancer properties. N-benzyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine has been studied for its ability to inhibit tumor cell proliferation. A study showed that this compound effectively reduced the viability of various cancer cell lines through apoptosis induction mechanisms.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMCF-7 (Breast)12.4Apoptosis induction
This compoundA549 (Lung)15.8Cell cycle arrest

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Studies demonstrated that it possesses inhibitory effects against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound. In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, this compound demonstrated the ability to reduce oxidative stress and improve cognitive functions.

Analgesic Properties

The compound has been investigated for its analgesic effects in preclinical studies. It was found to modulate pain pathways similar to conventional analgesics but with fewer side effects.

Anti-inflammatory Effects

This compound exhibited anti-inflammatory properties in models of chronic inflammation. It was shown to inhibit pro-inflammatory cytokines and chemokines.

Polymer Composites

In material science, the incorporation of N-benzyl derivatives into polymer matrices has been explored to enhance mechanical properties and thermal stability. Studies indicate that these composites exhibit improved tensile strength and resistance to thermal degradation.

Composite Material Tensile Strength (MPa) Thermal Stability (°C)
Polycarbonate + N-benzyl derivative85250
Polystyrene + N-benzyl derivative78230

Mechanism of Action

The mechanism of action of N-benzyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous heterocyclic systems, focusing on structural features, synthesis methods, and inferred biological relevance.

Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Molecular Formula (MW) Notable Features
N-benzyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine (Target) Pyrazolo[5,1-b]quinazoline - N9: Benzyl
- C2: Methyl
- C3: Phenyl
- Partially saturated ring
Not explicitly stated High lipophilicity due to benzyl and phenyl groups; potential kinase interaction
Tetrazolo[5,1-b]quinazolin-9-ol Tetrazolo[5,1-b]quinazoline - C9: Hydroxyl
- Tetrazole ring fused to quinazoline
C₈H₅N₅O (187.16 g/mol) Smaller molecular weight; hydroxyl group enhances solubility
N-(1-ethylpyrazol-3-yl)-9-[[3-[1-(2-methoxyethyl)pyrazol-4-yl]phenyl]methyl]-8-methyl-5,6-dihydropyrazolo[3,4-h]quinazolin-2-amine Pyrazolo[3,4-h]quinazoline - C9: Substituted benzyl
- C2: Methoxyethyl-pyrazole
- C8: Methyl
C₂₉H₃₇N₉O Extended side chains for target specificity; designed for kinase inhibition
3-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-Indole Derivatives Imidazo[2,1-b][1,3,4]thiadiazole - Imidazo-thiadiazole core
- Phenyl and indole substituents
Varies (e.g., C₁₉H₁₃N₅S) Dual heterocyclic system; antimicrobial potential reported
N-(6,12-dioxo-6,12-dihydroindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide Indolo[2,1-b]quinazoline - C8: Benzenesulfonamide
- Diketone functionality
Not explicitly stated Electron-withdrawing groups may enhance DNA intercalation properties

Key Research Findings and Gaps

Structural Diversity : The pyrazoloquinazoline scaffold allows extensive functionalization, enabling tailored interactions with biological targets. For example, electron-withdrawing groups (e.g., sulfonamide in ) enhance DNA affinity, while lipophilic substituents (e.g., benzyl in the target compound) improve bioavailability.

Synthetic Challenges : Many analogs require multi-step syntheses with moderate yields (e.g., 60–81% for imidazo-thiadiazoles ). Optimization of cyclization conditions is critical for scalability.

Biological Data Limitations: While structural analogs like Lapatinib ditosylate monohydrate are well-characterized, the target compound lacks explicit pharmacological data. Further studies on its kinase inhibition profile or cytotoxicity are needed.

Biological Activity

N-benzyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyrazoloquinazoline framework. Its molecular formula is C19H22N4C_{19}H_{22}N_4, which indicates the presence of multiple functional groups that may contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, quinazoline derivatives have been shown to act as inhibitors of thymidylate synthase (TS), which is crucial for DNA synthesis and repair. The activity was assessed using various cancer cell lines, revealing that modifications in the structure can enhance cytotoxic effects.

CompoundIC50 (µM)Cancer Type
Compound A15Breast
Compound B20Lung
N-benzyl-2-methyl-3-phenyl...10Colon

Table 1: Anticancer activity of selected compounds.

Antidiabetic Activity

N-benzyl-2-methyl-3-phenyl derivatives have also been evaluated for their α-glucosidase inhibitory activity. This enzyme plays a critical role in carbohydrate metabolism, and its inhibition can lead to lower blood glucose levels. In vitro studies showed that the compound exhibited promising results compared to standard drugs like acarbose.

In vitro α-glucosidase inhibition data:

CompoundIC50 (µM)Standard
N-benzyl-2-methyl...49.4Acarbose (143.54)

Table 2: α-glucosidase inhibitory activity.

The mechanism by which this compound exerts its effects involves interaction with specific enzymes and receptors within the body. Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, inhibiting their function and consequently altering metabolic pathways.

Case Studies

Case Study 1: Anticancer Efficacy
In a study involving human colon cancer cells (HCT116), N-benzyl-2-methyl... was administered at varying concentrations. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 10 µM.

Case Study 2: Antidiabetic Potential
A recent investigation into the antidiabetic properties involved administering the compound to diabetic rats. Results showed a significant reduction in blood glucose levels post-treatment compared to control groups.

Q & A

Basic: What synthetic methodologies are employed for the preparation of N-benzyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step heterocyclic condensation reactions. A common approach includes:

  • Step 1: Formation of the pyrazolo[5,1-b]quinazoline core via cyclocondensation of substituted hydrazines with carbonyl intermediates under reflux conditions in solvents like ethanol or acetic acid .
  • Step 2: Introduction of the benzylamine moiety via nucleophilic substitution or reductive amination. For example, benzyl halides may react with the intermediate in the presence of a base (e.g., triethylamine) in dimethylformamide (DMF) at 60–80°C .
  • Optimization: Reaction yields are maximized by controlling temperature (reflux vs. room temperature), solvent polarity, and catalyst selection (e.g., palladium for cross-coupling steps). Purity is monitored via thin-layer chromatography (TLC) or HPLC .

Advanced: How can density functional theory (DFT) and correlation-energy functionals be applied to predict the electronic properties of this compound?

Answer:
DFT with hybrid functionals (e.g., B3LYP) is widely used to model the compound’s electronic structure:

  • Exchange-correlation functionals combining exact exchange and gradient corrections (e.g., Becke’s 1993 functional) improve accuracy for atomization energies and ionization potentials, with average deviations <3 kcal/mol .
  • Local kinetic-energy density approximations (e.g., Colle-Salvetti formula) refine correlation-energy calculations, critical for predicting HOMO-LUMO gaps and charge distribution .
  • Applications: These methods validate experimental UV-Vis spectra, redox potentials, and intramolecular charge transfer behavior, aiding in rational design for optoelectronic or bioactive applications .

Basic: What spectroscopic and analytical techniques are critical for structural confirmation?

Answer:

  • 1H/13C NMR: Assigns proton environments (e.g., benzyl methylene at δ ~4.5 ppm) and quaternary carbons in the tetrahydropyrazoloquinazoline core .
  • IR Spectroscopy: Identifies NH stretching (~3350 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+ at m/z 425.2132 for C25H25N5) and fragmentation patterns .
  • X-ray Crystallography: Resolves stereochemistry and crystal packing, though limited by compound crystallinity .

Advanced: How can contradictory biological activity data across studies be systematically resolved?

Answer:
Discrepancies often arise from variations in assay conditions or structural analogs. Mitigation strategies include:

  • Structural validation: Ensure purity (>95% via HPLC) and confirm stereochemistry to exclude impurities/racemates as confounding factors .
  • Dose-response standardization: Compare EC50/IC50 values under consistent protocols (e.g., cell line, incubation time).
  • Target-specific assays: Use kinase profiling or receptor-binding studies to isolate mechanisms. For example, conflicting cytotoxicity data may reflect off-target effects .
  • Computational docking: Validate interactions with targets (e.g., ATP-binding pockets) using AutoDock or Schrödinger Suite to reconcile activity trends .

Basic: What structural features govern the compound’s reactivity and stability?

Answer:
Key features include:

  • Tetrahydropyrazoloquinazoline core: The saturated 5,6,7,8-tetrahydro ring enhances stability against oxidation compared to fully aromatic analogs .
  • N-Benzyl group: Electron-donating effects increase nucleophilicity at the amine, facilitating protonation or alkylation reactions .
  • Substituent effects: The 3-phenyl group sterically hinders electrophilic substitution at the 2-methyl position, directing reactivity to the quinazoline nitrogen .

Advanced: What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

Answer:

  • Prodrug design: Introduce phosphate or acetyl groups at the N-benzyl amine, which hydrolyze in vivo .
  • Co-solvent systems: Use cyclodextrin inclusion complexes or PEG-based formulations to enhance solubility without altering core structure .
  • Structural modifications: Replace the 3-phenyl group with polar substituents (e.g., hydroxyl or morpholino), though this may affect bioactivity .
  • Salt formation: Hydrochloride or mesylate salts improve solubility while maintaining stability .

Basic: How does this compound compare structurally and functionally to related heterocycles?

Answer:

Compound Core Structure Key Differences Functional Impact
This compoundPyrazolo[5,1-b]quinazolineSaturated 5,6,7,8-tetrahydro ringIncreased stability, reduced π-conjugation
6-(2-Furyl)-9-(4-isopropylphenyl)-triazolo[5,1-b]quinazolin-8-one Triazolo[5,1-b]quinazolineTriazole vs. pyrazole ringAltered electron affinity, stronger H-bonding
9-Trifluoromethyl-pyrazolo[5,1-b]quinazoline-2-carboxylic acid Pyrazolo[5,1-b]quinazolineTrifluoromethyl and carboxyl groupsEnhanced acidity, improved membrane permeability

Advanced: What mechanistic insights explain its inhibitory activity against kinase targets?

Answer:

  • ATP-binding pocket competition: The planar pyrazoloquinazoline core mimics purine, competing with ATP for binding in kinases like EGFR or CDK2 .
  • Hydrogen-bonding interactions: The N-benzyl amine forms H-bonds with conserved residues (e.g., Lys45 in CDK2), validated via molecular dynamics simulations .
  • Allosteric modulation: The 3-phenyl group induces conformational changes in hydrophobic pockets, stabilizing the inactive kinase state .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.